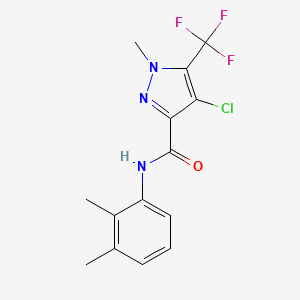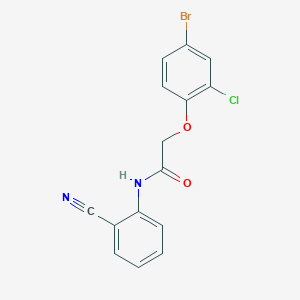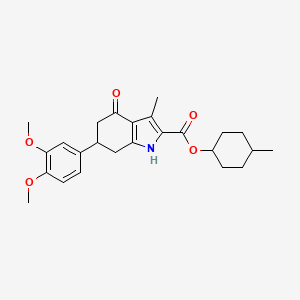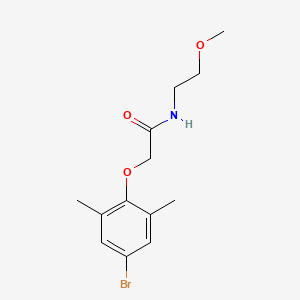![molecular formula C22H19N3O3 B4740602 5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
A series of tetrahydrobenzo[4′,5′]thienophene[3′,2′:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives were synthesized and evaluated for their antiproliferative activities . Another synthesis involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is an important factor in their biological activity. The structure-activity relationships showed that introduction of tetrahydrobenzothieno as well as Schiff base units were favorable for the antiproliferative activity .Chemical Reactions Analysis
The key step in the synthesis of pyrido[2,3-d]pyrimidines involves the ANRORC reaction of 3-benzoyl chromones with benzamidines .Applications De Recherche Scientifique
Antitumor Properties
Pyrido[2,3-d]pyrimidines have been extensively studied as quinazoline analogs. These compounds exhibit antitumor effects, making them promising candidates for cancer therapy. Their activity is attributed to dihydrofolate reductase inhibition, which impacts cell proliferation and survival .
Antibacterial Activity
Researchers have identified pyrido[2,3-d]pyrimidines with antibacterial properties. These compounds have shown efficacy against various bacterial strains, including Toxoplasma gondii and Pneumocystis carinii. The inhibition of essential enzymes or pathways within these pathogens contributes to their antibacterial effects .
Central Nervous System (CNS) Depressant Effects
Some pyrido[2,3-d]pyrimidines exhibit CNS depressant activity. These compounds may modulate neurotransmitter systems, impacting mood, cognition, and behavior. Further investigation is needed to understand their precise mechanisms of action .
Anticonvulsant Properties
Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated anticonvulsant effects in preclinical studies. These compounds may act on ion channels or receptors involved in seizure control. Their potential as antiepileptic agents warrants continued exploration .
Antipyretic and Analgesic Effects
Pyrido[2,3-d]pyrimidines have been evaluated for their antipyretic (fever-reducing) and analgesic (pain-relieving) properties. These effects may involve interactions with inflammatory pathways or pain receptors .
Multicomponent Synthesis
A notable synthetic approach involves the multicomponent reaction of pyrido[2,3-d]pyrimidines. Researchers have developed efficient one-pot methods to access these compounds by combining α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate. This strategy, known as the “Victory” reaction, provides multifunctionalized pyrido[2,3-d]pyrimidines .
Mécanisme D'action
Target of Action
The primary targets of the compound “5-(4-biphenylyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of cancer cell proliferation.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cancer cell proliferation.
Biochemical Pathways
The compound affects various biochemical pathways, including those involving the aforementioned kinases . The inhibition of these pathways disrupts the normal functioning of cancer cells, leading to their death. The downstream effects include the inhibition of cell proliferation, induction of apoptosis, and prevention of angiogenesis.
Pharmacokinetics
A related compound has been reported to demonstrate good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the signaling pathways that these cells rely on for growth and survival, the compound effectively prevents the cells from proliferating .
Safety and Hazards
Orientations Futures
The future directions for research on pyrido[2,3-d]pyrimidines could include further exploration of their anticancer activity and the development of new selective, effective, and safe anticancer agents . Additionally, further studies could be conducted to understand the structure-activity relationships of these compounds .
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-5-(4-phenylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-14-13-25-20-19(21(26)24-22(25)27)18(11-12-23-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJSFKYQOCUWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(biphenyl-4-yl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)

![(2-bromo-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4740564.png)

![tert-butyl[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4740576.png)

![4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4740597.png)
![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4740623.png)
![3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4740626.png)
